An In-depth Technical Guide to GA-Pyridine Trifluoroacetate (TFA) Salt
An In-depth Technical Guide to GA-Pyridine Trifluoroacetate (TFA) Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GA-Pyridine Trifluoroacetate (TFA) salt, a compound of interest in pharmaceutical applications, particularly as an advanced glycation end product (AGE). This document elucidates the core chemical properties, molecular weight, and provides detailed insights into its scientific context. The guide is structured to offer both foundational knowledge and practical insights for professionals in research and drug development, emphasizing the causality behind experimental choices and ensuring a self-validating system of protocols and data interpretation.
Introduction: Decoding "GA-Pyridine"
The term "GA-Pyridine" designates Glycolaldehyde-Pyridine, an advanced glycation end product (AGE). AGEs are a complex group of compounds formed through non-enzymatic reactions between reducing sugars and proteins or lipids. The formation and accumulation of AGEs are implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.
GA-Pyridine is specifically formed from the reaction of glycolaldehyde, a highly reactive dicarbonyl compound derived from serine metabolism by myeloperoxidase, with proteins. This modification can alter protein structure and function, contributing to cellular dysfunction and disease progression. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility, making it suitable for experimental use in research settings.
This guide will focus on the TFA salt of GA-Pyridine, providing essential technical data for its application in scientific research.
Core Chemical Properties and Molecular Data
A thorough understanding of the physicochemical properties of GA-Pyridine TFA salt is paramount for its effective use in experimental design. These properties dictate its behavior in biological systems and analytical procedures.
Molecular Structure and Weight
The molecular structure of GA-Pyridine TFA salt is fundamental to its chemical identity and reactivity. The trifluoroacetate anion (CF₃COO⁻) forms a salt with the protonated pyridine moiety of the GA-Pyridine molecule.
| Property | Value | Source |
| CAS Number | 526211-14-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₉F₃N₂O₆ | [1][2][3] |
| Molecular Weight | 368.31 g/mol | [1][2][3] |
A related compound, [13C6]-GA-pyridine trifluoroacetate salt, is a stable isotopically labeled version used as an internal standard in quantitative analyses.[6] It has a molecular weight of 374.27 g/mol .[6]
Physicochemical Properties
The physicochemical properties of GA-Pyridine TFA salt influence its handling, storage, and application in various experimental setups.
| Property | Description | Source |
| Solubility | Information on solubility is typically provided in the Certificate of Analysis (CoA) from the supplier. The TFA salt form generally confers improved solubility in aqueous solutions compared to the free base. | [6] |
| Stability | The compound is stable for at least one year when stored under appropriate conditions, as specified by the manufacturer. | [6] |
| Purity | Commercially available GA-Pyridine TFA salt typically has a minimum purity of 98.00%. | [6] |
Scientific Context and Applications
GA-Pyridine, as an advanced glycation end product, is a valuable tool for researchers studying the mechanisms of AGE-related pathologies.
Role in Disease Pathogenesis
The formation of GA-Pyridine from serine by myeloperoxidase and its subsequent reaction with proteins is a key area of investigation.[6] Understanding the biological consequences of this protein modification is crucial for developing therapeutic strategies against AGE-mediated diseases.
Use in Research
GA-Pyridine TFA salt is intended for pharmaceutical applications in a research context.[6] It can be used in a variety of experimental settings, including:
-
In vitro studies to investigate the effects of specific AGEs on cell cultures.
-
As a standard in analytical methods for the detection and quantification of AGEs in biological samples.
-
In the development of inhibitors of AGE formation or breakers of AGE cross-links.
Experimental Protocols and Methodologies
The following section outlines a generalized workflow for the use of GA-Pyridine TFA salt in a research setting.
Handling and Storage
Expert Insight: Proper handling and storage are critical to maintain the integrity of the compound. The TFA salt is hygroscopic and should be stored in a desiccator at the recommended temperature to prevent degradation.
Protocol:
-
Upon receipt, store the compound as recommended by the manufacturer, typically at -20°C or -80°C.
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Prepare stock solutions using an appropriate solvent as indicated in the Certificate of Analysis. For many applications, sterile, nuclease-free water or a buffer such as PBS is suitable.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Workflow for In Vitro Cell-Based Assays
This workflow describes a general procedure for treating cells with GA-Pyridine TFA salt to study its biological effects.
Caption: A generalized workflow for in vitro cell-based assays using GA-Pyridine TFA salt.
Broader Context: Pyridine and Guanidine Salts in Drug Development
While GA-Pyridine is a specific AGE, the use of pyridine and guanidine moieties, often as salts, is a common strategy in medicinal chemistry.
Pyridine Salts
Pyridine and its derivatives are prevalent in many pharmaceuticals. The basic nitrogen atom of the pyridine ring can be protonated to form salts, such as trifluoroacetate or hydrochloride salts.[7][8] This salt formation is often employed to:
-
Enhance Solubility: Converting a poorly water-soluble free base into a salt can significantly improve its solubility and bioavailability.[9]
-
Improve Stability: Salts are often more crystalline and less prone to degradation than their corresponding free bases.
-
Facilitate Handling: The improved physical properties of salts can make them easier to handle and formulate.
The melting point of pyridine trifluoroacetate is 83-86 °C.[7]
Guanidine-Containing Compounds
The guanidine group is a highly basic functional group that is also found in several drugs. Guanabenz, for example, is a centrally acting alpha-2 adrenergic agonist used to treat hypertension.[10][11][12] It is typically formulated as an acetate salt to improve its pharmaceutical properties.[10][12] The guanidinium group is protonated at physiological pH, allowing it to form ionic interactions with biological targets.
The synthesis of guanidine derivatives is an active area of research in medicinal chemistry.[13]
Conclusion
GA-Pyridine TFA salt is a critical research tool for scientists investigating the roles of advanced glycation end products in health and disease. Its well-defined chemical properties and the availability of isotopically labeled standards make it suitable for a range of in vitro and analytical applications. A comprehensive understanding of its chemical nature, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutic interventions for AGE-related pathologies.
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